molecular formula C30H27F4N7S B12375571 Stat3-IN-20

Stat3-IN-20

Cat. No.: B12375571
M. Wt: 593.6 g/mol
InChI Key: OOARMSSXPHSBDL-UHFFFAOYSA-N
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Description

Stat3-IN-20 is a selective inhibitor targeting the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. This compound specifically binds to the SH2 domain of STAT3, inhibiting its phosphorylation, nuclear translocation, and subsequent gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stat3-IN-20 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Stat3-IN-20 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Stat3-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Stat3-IN-20 exerts its effects by binding to the SH2 domain of STAT3, thereby inhibiting its phosphorylation. This prevents STAT3 from translocating to the nucleus and binding to DNA, which in turn inhibits the transcription of genes involved in cell proliferation and survival. The inhibition of STAT3 activity leads to reduced tumor growth and enhanced immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Stat3-IN-20

This compound is unique due to its high selectivity for the SH2 domain of STAT3 and its potent antiproliferative activity against STAT3-overactivated cancer cells. Unlike some other inhibitors, this compound directly targets the SH2 domain, making it a valuable tool for studying STAT3-related pathways and developing targeted therapies .

Properties

Molecular Formula

C30H27F4N7S

Molecular Weight

593.6 g/mol

IUPAC Name

N-[1-cyclopropyl-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)benzimidazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C30H27F4N7S/c1-39-12-14-40(15-13-39)25-17-26-24(35-27(41(26)22-10-11-22)18-4-8-21(31)9-5-18)16-23(25)36-29-38-37-28(42-29)19-2-6-20(7-3-19)30(32,33)34/h2-9,16-17,22H,10-15H2,1H3,(H,36,38)

InChI Key

OOARMSSXPHSBDL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=N3)C4=CC=C(C=C4)F)C5CC5)NC6=NN=C(S6)C7=CC=C(C=C7)C(F)(F)F

Origin of Product

United States

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